Ptpn2/1-IN-3
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Overview
Description
Ptpn2/1-IN-3 is a small-molecule inhibitor targeting protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These enzymes are involved in the negative regulation of multiple signaling pathways, including those related to cytokine signaling in immune cells . The inhibition of these enzymes has shown potential in enhancing immune responses, particularly in the context of cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ptpn2/1-IN-3 involves structure-based design and in silico modeling. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final inhibitor molecule . Specific details about the synthetic routes and reaction conditions are often proprietary and may not be fully disclosed in public literature.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Ptpn2/1-IN-3 primarily undergoes reactions that involve binding to the active sites of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These reactions are typically characterized by the formation of stable inhibitor-enzyme complexes .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired inhibitor molecule . Reaction conditions are optimized to ensure the stability and activity of the compound.
Major Products: The major product formed from the reactions involving this compound is the inhibitor-enzyme complex, which effectively inhibits the activity of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1 .
Scientific Research Applications
Ptpn2/1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to sensitize resistant melanoma cells to anti-PD-1 immunotherapy, enhancing the effectiveness of immune checkpoint inhibitors .
Mechanism of Action
The mechanism of action of Ptpn2/1-IN-3 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By binding to the active sites of these enzymes, the compound prevents their activity, leading to enhanced signaling through pathways such as the JAK/STAT pathway . This results in increased immune cell activation, cytokine production, and tumor growth arrest .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Ptpn2/1-IN-3 include other small-molecule inhibitors targeting protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1, such as ABBV-CLS-484 and ABBV-CLS-579 . These compounds also aim to enhance immune responses and have shown potential in cancer immunotherapy.
Uniqueness: This compound is unique in its specific structure and binding affinity, which may offer advantages in terms of potency and selectivity compared to other inhibitors . Its ability to sensitize resistant tumors to immunotherapy further highlights its potential as a valuable therapeutic agent .
Properties
Molecular Formula |
C14H18FN3O4S |
---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
5-(3-ethyl-6-fluoro-8-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-7-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C14H18FN3O4S/c1-2-17-5-3-9-7-11(19)14(13(15)10(9)4-6-17)18-8-12(20)16-23(18,21)22/h7,19H,2-6,8H2,1H3,(H,16,20) |
InChI Key |
CVWLNWLJBZNMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=CC(=C(C(=C2CC1)F)N3CC(=O)NS3(=O)=O)O |
Origin of Product |
United States |
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